molecular formula C19H16ClN5 B2596184 N,N-Dibenzyl-2-chloro-9H-purin-6-amine CAS No. 496955-47-6

N,N-Dibenzyl-2-chloro-9H-purin-6-amine

Cat. No.: B2596184
CAS No.: 496955-47-6
M. Wt: 349.82
InChI Key: WWLHJEMGMGWORO-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-chloro-9H-purin-6-amine, also known as PUR, is a purine derivative. It has a molecular formula of C19H16ClN5 and a molecular weight of 349.82 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClN5/c13-12-17-10 (9-11 (18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2, (H2,14,15,16,17,18) . This code provides a detailed representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthetic Studies and Chemical Properties

  • Synthetic Approaches : The synthesis of N-methoxy-9-methyl-9H-purin-6-amines, which are structurally related to N,N-Dibenzyl-2-chloro-9H-purin-6-amine, involves the N-methylation of known 6-chloropurines followed by displacement of the chlorine. This process reveals significant variations in amino/imino tautomer ratios, which were identified using NMR methods (Roggen & Gundersen, 2008).

  • Biological Activity Studies : The synthesis and study of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines provide insights into their antimycobacterial and antiprotozoal activities. This research underscores the importance of specific substituents at the 2-position for enhancing biological activity against various pathogens (Roggen et al., 2011).

Medicinal Chemistry and Drug Development

  • Antiviral and Antibacterial Screening : Novel purine derivatives, including those related to this compound, have been synthesized and evaluated for their antiviral and antibacterial properties. These compounds serve as potential leads in the development of new therapeutic agents (Kelley et al., 1988).

  • Acetylcholinesterase Inhibition : A series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase, a target relevant in Alzheimer's disease research. Some of these compounds showed moderate inhibitory activity, highlighting their potential for further investigation in neurological disorders (Kang et al., 2013).

Safety and Hazards

N,N-Dibenzyl-2-chloro-9H-purin-6-amine should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . It has a GHS07 pictogram, with a signal word of “Warning”. Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .

Properties

IUPAC Name

N,N-dibenzyl-2-chloro-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c20-19-23-17-16(21-13-22-17)18(24-19)25(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLHJEMGMGWORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC4=C3NC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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